molecular formula C16H13Cl2NO4 B3022214 Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate CAS No. 887358-46-5

Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate

Cat. No.: B3022214
CAS No.: 887358-46-5
M. Wt: 354.2 g/mol
InChI Key: SHKRZYHKMMCZBY-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate is a chemical compound with the molecular formula C16H13Cl2NO4 and a molecular weight of 354.18 g/mol . This compound is primarily used in scientific research and is known for its unique chemical structure, which includes a benzoate ester linked to a dichlorophenylamino group through an oxoethoxy bridge.

Preparation Methods

The synthesis of Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate typically involves a multi-step process. One common synthetic route includes the reaction of 3,4-dichloroaniline with ethyl 4-bromobenzoate in the presence of a base, followed by esterification and subsequent purification steps . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dichlorophenylamino group is known to bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways . This interaction can lead to changes in cellular processes, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate can be compared to other similar compounds, such as:

    Methyl 4-{2-[(2,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate: Similar structure but with different substitution patterns on the phenyl ring.

    Ethyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxopropoxy}benzoate: Similar structure but with a different alkyl chain length.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their molecular structures.

Properties

IUPAC Name

methyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-22-16(21)10-2-5-12(6-3-10)23-9-15(20)19-11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKRZYHKMMCZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186863
Record name Methyl 4-[2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887358-46-5
Record name Methyl 4-[2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887358-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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